N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
CAS No.: 476443-14-8
Cat. No.: VC7137318
Molecular Formula: C27H38N4OS
Molecular Weight: 466.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476443-14-8 |
|---|---|
| Molecular Formula | C27H38N4OS |
| Molecular Weight | 466.69 |
| IUPAC Name | N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C27H38N4OS/c1-5-18(4)33-26-30-29-23(31(26)24-17(3)8-7-9-22(24)6-2)16-28-25(32)27-13-19-10-20(14-27)12-21(11-19)15-27/h7-9,18-21H,5-6,10-16H2,1-4H3,(H,28,32) |
| Standard InChI Key | UMDGNDUWZAVRCW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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1,2,4-Triazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted at position 5 with a butan-2-ylsulfanyl group (-S-CH(CH₂CH₃)CH₂CH₃) and at position 4 with a 2-ethyl-6-methylphenyl group.
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Adamantane Moiety: A diamondoid hydrocarbon framework fused to a carboxamide group (-CONH₂) at position 1. Adamantane’s rigidity and lipophilicity enhance the compound’s stability and membrane permeability.
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Carboxamide Linker: A methylene bridge (-CH₂-) connects the triazole ring to the adamantane-carboxamide unit, facilitating conformational flexibility.
The SMILES notation (CCC1=CC=CC(=C1N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4)C) and InChIKey (UMDGNDUWZAVRCW-UHFFFAOYSA-N) confirm the connectivity and stereochemical details.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₈N₄OS |
| Molecular Weight | 466.69 g/mol |
| CAS Number | 476443-14-8 |
| IUPAC Name | N-[[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
| Solubility | Not publicly available |
Synthesis and Manufacturing
Stepwise Synthesis
The synthesis involves multi-step organic reactions:
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Triazole Ring Formation: A [2+3] cycloaddition between a nitrile and hydrazine derivative yields the 1,2,4-triazole core. Substituted phenylhydrazines and thiocyanates are common precursors.
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Sulfanyl Group Introduction: Thiol-ene coupling or nucleophilic substitution attaches the butan-2-ylsulfanyl group to position 5 of the triazole.
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Adamantane-Carboxamide Conjugation: The methylene-linked adamantane-carboxamide is synthesized via amide bond formation between adamantane-1-carboxylic acid and the triazole-methylamine intermediate.
Industrial-scale production may employ continuous flow reactors to optimize yield and reduce byproducts. Catalysts such as palladium complexes or organocatalysts are likely used to enhance regioselectivity.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cycloaddition | Nitrile, hydrazine, 80–100°C |
| 2 | Sulfanyl Substitution | Butan-2-thiol, K₂CO₃, DMF |
| 3 | Amide Coupling | DCC, DMAP, CH₂Cl₂ |
Biological Activity and Applications
Mitochondrial Fusion Regulation
Patent US20200281899A1 highlights triazole derivatives as small-molecule regulators of mitochondrial dynamics . The compound’s triazole and adamantane units may modulate mitochondrial fusion proteins (e.g., MFN1/2), potentially treating neurodegenerative disorders like Alzheimer’s disease .
Sphingosine Kinase Inhibition
JP5368789B2 discloses adamantane-carboxamide derivatives as sphingosine kinase inhibitors, implicating this compound in cancer therapy by disrupting sphingolipid metabolism . The adamantane moiety’s hydrophobicity likely enhances binding to the enzyme’s active site .
Mechanism of Action
Target Engagement
The compound’s triazole ring coordinates with metal ions in enzymatic active sites, while the adamantane moiety stabilizes hydrophobic interactions. For example:
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Sphingosine Kinase 1 (SK1): Adamantane-carboxamide binds to the ATP-binding pocket, inhibiting sphingosine-1-phosphate production .
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Mitochondrial Fusion Proteins: The sulfanyl group may reduce disulfide bonds in MFN2, altering mitochondrial morphology .
Table 3: Hypothesized Targets and Effects
| Target | Effect | Citation |
|---|---|---|
| Sphingosine Kinase 1 | Inhibition of sphingolipid signaling | |
| MFN2 | Promotion of mitochondrial fusion | |
| Bacterial Topoisomerase IV | DNA replication interference |
Comparison with Structural Analogs
The compound’s uniqueness lies in its hybrid triazole-adamantane scaffold. Compared to similar molecules:
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Triazole-Adamantane Hybrids: Higher metabolic stability due to adamantane’s resistance to oxidation.
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Sulfanyl-Substituted Triazoles: Enhanced lipophilicity improves blood-brain barrier penetration relative to hydroxyl or amino analogs .
Table 4: Comparative Analysis of Analogous Compounds
| Compound | Molecular Weight | Key Functional Groups | Bioactivity |
|---|---|---|---|
| VC7137318 (This Compound) | 466.69 | Triazole, Adamantane, Sulfanyl | SK1 inhibition, Antimicrobial |
| DYMOWLIHKAWBJV-UHFFFAOYSA-N | 452.65 | Triazole, Thiophene | Mitochondrial regulation |
| JHSAICDJDUZLLI-UHFFFAOYSA-N | 454.72 | Adamantane, Chlorophenyl | Anticancer |
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